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Compound of Interest

Compound Name: Oxonorfloxacin

Cat. No.: B029883 Get Quote

Disclaimer: The compound "Oxonorfloxacin" as a standalone entity is not found in the

scientific literature. It is highly probable that the intended subject of this guide is

Oxociprofloxacin, a known metabolite of the widely used fluoroquinolone antibiotic,

Ciprofloxacin. This document will focus on Oxociprofloxacin, providing a comprehensive

overview of its chemical and physical properties, and its biological context as a metabolite of

Ciprofloxacin.

Introduction
Oxociprofloxacin is a metabolite of Ciprofloxacin, a second-generation fluoroquinolone

antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

[1] As a metabolite, Oxociprofloxacin is formed in the body following the administration of

Ciprofloxacin and is one of several metabolic products that contribute to the overall

pharmacological and toxicological profile of the parent drug.[2] Understanding the properties of

Oxociprofloxacin is crucial for a complete picture of Ciprofloxacin's disposition and effects in

the body. This guide provides a detailed technical overview of Oxociprofloxacin for researchers,

scientists, and drug development professionals.

Chemical Structure and Properties
The chemical identity and physicochemical properties of Oxociprofloxacin are summarized

below.
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Chemical Structure:

IUPAC Name: 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic

acid[1]

Chemical Formula: C₁₇H₁₆FN₃O₄[1]

Molecular Weight: 345.32 g/mol [1]

CAS Number: 103237-52-1[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of Oxociprofloxacin.

Property Value Reference

Melting Point >320 °C [4]

Boiling Point (Predicted) 682.3 ± 55.0 °C [4]

Density (Predicted) 1.546 ± 0.06 g/cm³ [4]

pKa (Predicted) 6.41 ± 0.41 [4]

Solubility
Acetic Acid (Very Slightly),

Tetrahydrofuran (Slightly)
[4]

Mechanism of Action
The specific mechanism of action of Oxociprofloxacin has not been extensively studied

independently of its parent compound, Ciprofloxacin. However, as a fluoroquinolone derivative,

its antibacterial activity, if any, would be presumed to occur through the same general

mechanism as other compounds in this class: the inhibition of bacterial type II topoisomerases,

namely DNA gyrase and topoisomerase IV.[5]

These enzymes are essential for bacterial DNA replication, transcription, repair, and

recombination.[5]
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DNA Gyrase: Introduces negative supercoils into DNA, which is crucial for the initiation of

replication and for relieving torsional stress.

Topoisomerase IV: Primarily responsible for decatenating daughter chromosomes following

replication.

By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the

enzymes in the process of cleaving DNA, leading to double-strand breaks and ultimately cell

death.[5] The potency of individual fluoroquinolones can vary depending on their affinity for

DNA gyrase versus topoisomerase IV, and this can differ between bacterial species.

The following diagram illustrates the general mechanism of action of fluoroquinolones.
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General Mechanism of Fluoroquinolone Action
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Mechanism of action of fluoroquinolones.
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Antibacterial Activity
There is a notable lack of publicly available data on the Minimum Inhibitory Concentration

(MIC) values of Oxociprofloxacin against a range of bacterial pathogens. As a metabolite, its

antibacterial activity is generally considered to be significantly lower than that of the parent

compound, Ciprofloxacin.

For context and comparison, the following table presents the MIC₅₀ and MIC₉₀ values for

Ciprofloxacin against a selection of common bacterial species.[6][7][8][9]

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Escherichia coli ≤0.015 - 0.06 ≤0.015 - 1

Klebsiella pneumoniae 0.03 - 0.12 0.06 - 0.5

Pseudomonas aeruginosa 0.12 - 0.5 0.5 - 4

Staphylococcus aureus

(MSSA)
0.12 - 0.5 0.25 - 1

Staphylococcus aureus

(MRSA)
1 - 4 >16

Streptococcus pneumoniae 0.5 - 1 1 - 2

Enterococcus faecalis 0.5 - 1 1 - 2

Haemophilus influenzae ≤0.015 - 0.03 ≤0.015 - 0.03

Note: The antibacterial activity of Oxociprofloxacin is expected to be substantially lower than

the values presented for Ciprofloxacin. The data for Ciprofloxacin is provided for informational

purposes only.

Experimental Protocols
The following is a generalized protocol for determining the MIC of an antimicrobial agent using

the broth microdilution method, based on guidelines from the Clinical and Laboratory

Standards Institute (CLSI).
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Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism in vitro.

Materials:

Test compound (e.g., Oxociprofloxacin)

Sterile 96-well microtiter plates

Mueller-Hinton Broth (MHB) or other appropriate growth medium

Bacterial culture in logarithmic growth phase

Spectrophotometer

Sterile pipette tips and multichannel pipettes

Incubator

Procedure:

Preparation of Antimicrobial Stock Solution:

Prepare a stock solution of the test compound in a suitable solvent at a high

concentration.

Further dilute the stock solution in the appropriate growth medium to create a working

solution.

Serial Dilution in Microtiter Plate:

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

Add 200 µL of the working antimicrobial solution to well 1.

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and

then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from

well 10.
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Well 11 will serve as the growth control (no antimicrobial).

Well 12 will serve as the sterility control (no bacteria).

Preparation of Bacterial Inoculum:

Grow the bacterial strain to be tested in MHB to the logarithmic phase.

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x

10⁸ CFU/mL).

Dilute the adjusted culture in MHB to achieve a final concentration of approximately 5 x

10⁵ CFU/mL in the test wells.

Inoculation of Microtiter Plate:

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in

these wells will be 200 µL.

Well 12 receives 100 µL of sterile MHB instead of the bacterial suspension.

Incubation:

Cover the plate and incubate at 35-37 °C for 16-20 hours in ambient air.

Reading the Results:

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible

growth of the bacteria. This can be determined by visual inspection or by using a

microplate reader to measure optical density.

The following diagram illustrates the workflow for a typical MIC determination experiment.
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Experimental Workflow for MIC Determination
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Workflow for Minimum Inhibitory Concentration (MIC) determination.
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A specific, detailed experimental protocol for the laboratory synthesis of Oxociprofloxacin is not

readily available in the public domain. As a metabolite, it is typically isolated from biological

matrices (e.g., urine, plasma) of individuals treated with Ciprofloxacin for analytical purposes.

Hypothetically, a synthetic route could involve the modification of the piperazine ring of

Ciprofloxacin or a related intermediate. The synthesis of the core fluoroquinolone structure

generally involves the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate,

followed by cyclization, hydrolysis, and subsequent nucleophilic substitution at the C-7 position

with the desired piperazine derivative.

Conclusion
Oxociprofloxacin is a key metabolite of the important antibiotic Ciprofloxacin. While its chemical

structure and some of its physicochemical properties are well-documented, there is a

significant gap in the literature regarding its specific antibacterial activity and a detailed,

independent characterization of its mechanism of action. Future research could focus on

quantifying the MIC values of Oxociprofloxacin against a broad panel of bacterial pathogens

and investigating its interaction with bacterial DNA gyrase and topoisomerase IV to better

understand its contribution to the overall activity and potential for resistance development of its

parent drug, Ciprofloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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